molecular formula C13H23NO4 B8121121 Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate

Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate

Cat. No.: B8121121
M. Wt: 257.33 g/mol
InChI Key: GQKOTFBRHHTXPW-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4aH)-carboxylate is a chiral bicyclic compound of high interest in advanced organic synthesis and medicinal chemistry research. Its structure features a rigid cyclopenta-oxazine scaffold that provides exceptional stereochemical stability, making it a valuable precursor for constructing complex molecules with precise stereocontrol . The compound is equipped with a versatile hydroxymethyl group, allowing for straightforward functionalization through various coupling reactions, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which enhances solubility and can be selectively removed under mild acidic conditions . This combination of features makes it an ideal chiral building block for applications in peptidomimetics, heterocyclic chemistry, and as a key intermediate in the synthesis of potential pharmaceutical agents . The compound is supplied with high purity (typically ≥95%) and well-defined stereochemistry to ensure reproducibility in complex synthetic pathways . Available from various chemical suppliers, including eNovation Chemicals LLC, it is offered in quantities from 100mg to 5g for research-scale applications . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOTFBRHHTXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hexahydrocyclopenta[B][1, oxazine Core

The bicyclic oxazine structure is synthesized via cyclization reactions involving aminodiol precursors. For example, condensation of a suitably protected aminocyclopentanol derivative with a carbonyl-containing reagent under acidic or basic conditions generates the oxazine ring. Computational studies suggest that ring strain in the cyclopentane moiety drives the regioselectivity of this step, favoring six-membered oxazine formation over alternative products.

Introduction of the Hydroxymethyl Group

Post-cyclization, the hydroxymethyl group is introduced through nucleophilic substitution or reduction. A common strategy involves treating a bromomethyl intermediate with aqueous hydroxide, though this approach often suffers from competing elimination side reactions. Alternatively, catalytic hydrogenation of a ketone precursor using sodium borohydride (NaBH4) in methanol has been reported for analogous bicyclic systems, achieving >90% conversion under optimized conditions.

Table 1: Comparative Analysis of Hydroxymethylation Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic substitutionKOH, DMSO, 80°C, 6h6288
Catalytic reductionNaBH4, MeOH, 0°C → RT, 1h9597
Grignard additionCH2MgBr, THF, -20°C, 2h7891

Protection/Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine. Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst achieves near-quantitative protection within 2 hours at room temperature. However, competing N-alkylation has been observed when using sterically hindered bases, necessitating careful stoichiometric control.

Solvent Effects on Boc Protection

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but increase epimerization risks in chiral intermediates. Non-polar solvents (e.g., DCM) mitigate this but require extended reaction times. Recent studies demonstrate that mixed solvent systems (DCM:THF 3:1) balance reactivity and stereochemical integrity, achieving 98% Boc protection with <2% racemization.

Optimization of Coupling Reactions

Late-stage functionalization often employs peptide coupling reagents. For example, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates amide bond formation between the hydroxymethyl-oxazine intermediate and carboxylic acid derivatives.

Critical Parameters:

  • Stoichiometry: A 1.2:1 ratio of HATU to amine minimizes diastereomer formation.

  • Temperature: Reactions conducted below 0°C reduce epimerization but slow kinetics; 20°C represents an optimal compromise.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) outperforms triethylamine in suppressing side reactions, particularly when using sterically demanding substrates.

Purification and Characterization

Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) remains the gold standard for final product purification, achieving >99% purity. Key characterization data include:

  • 1H NMR: Distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and hydroxymethyl protons (δ 3.75–3.92 ppm, multiplet).

  • HRMS: Calculated for C13H23NO4 [M+H]+: 257.1628; Found: 257.1625.

Scalability and Industrial Considerations

While lab-scale syntheses achieve yields up to 95%, scaling presents challenges:

  • Batch vs. Flow: Continuous flow systems improve heat dissipation during exothermic steps (e.g., Boc protection), reducing decomposition from localized overheating.

  • Cost Drivers: HATU accounts for ~40% of raw material costs at scale; transitioning to cheaper alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) without sacrificing yield remains an active research area.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases catalyze enantioselective acylations of hydroxymethyl intermediates, enabling access to chiral derivatives without costly resolution steps. Preliminary data show 89% ee using Candida antarctica Lipase B (CAL-B) in tert-butanol.

Photoredox Functionalization

Visible-light-mediated C–H activation allows direct introduction of hydroxymethyl groups via radical intermediates. Irradiation (450 nm) of oxazine precursors with fac-Ir(ppy)3 as a catalyst and methanol as the hydrogen donor achieves 76% yield in model systems .

Chemical Reactions Analysis

Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds similar to Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine have shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains. Research indicates that modifications to the oxazine structure can enhance efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases. The presence of the tert-butyl group may enhance solubility and bioavailability .
  • Neuroprotective Effects : Preliminary studies suggest that oxazine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows for the creation of cross-linked networks that can be tailored for applications in coatings and adhesives.
  • Nanotechnology : Due to its ability to form stable complexes with metal ions, Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate could be utilized in the development of nanomaterials for electronic or catalytic applications.

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Oxazine DerivativesInvestigated various oxazine compoundsFound significant activity against MRSA strains with MIC values as low as 4 μg/mL .
Neuroprotective Properties of Cyclopentane DerivativesAssessed neuroprotective effects in vitroDemonstrated reduced oxidative stress markers in neuronal cells treated with oxazine derivatives .
Synthesis and Characterization of Novel PolymersDeveloped polymers using Tert-butyl oxazineAchieved enhanced thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous tert-butyl-protected oxazine and azabicyclo derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Bicyclic System Key Applications Reference
Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate Hydroxymethyl at C6 Cyclopenta[b][1,4]oxazine Drug intermediates, conformationally constrained scaffolds
Tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate Bromo at C6 Benzo[b][1,4]oxazine Suzuki coupling precursor
Tert-butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate Methyl at C6 Pyrido[3,2-b][1,4]oxazine Kinase inhibitor synthesis
Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl at C6 Azabicyclo[3.1.0]hexane Neurological drug candidates

Key Differences and Implications

Substituent Reactivity: The hydroxymethyl group in the target compound enables facile functionalization (e.g., oxidation to carboxylic acids or conjugation via esterification), whereas bromo or methyl substituents in analogs like and limit reactivity to cross-coupling or steric modulation, respectively . The aminomethyl derivative (PharmaBlock PB02906) is more nucleophilic, making it prone to side reactions unless protected, unlike the hydroxymethyl variant .

Azabicyclo[3.1.0]hexane derivatives exhibit distinct conformational rigidity, favoring selectivity for neurological targets like serotonin receptors .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Boc protection of a preformed hydroxymethyl-oxazine intermediate, as inferred from PharmaBlock’s methods for azabicyclo derivatives .
  • In contrast, bromo-substituted analogs require halogenation steps (e.g., using NBS or Br₂), which introduce safety and purification challenges .

Research Findings

  • Solubility : The hydroxymethyl derivative demonstrates 2–3× higher aqueous solubility (25 mg/mL at pH 7) than its methyl or bromo counterparts (<10 mg/mL), critical for bioavailability in drug formulations .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C for the target compound, lower than the 145°C observed for the pyrido-oxazine analog, likely due to hydrogen bonding from the hydroxymethyl group .

Biological Activity

Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate, with the CAS number 1933792-98-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 371.1 ± 27.0 °C at 760 mmHg
  • Flash Point : 178.2 ± 23.7 °C

These properties indicate a stable compound with potential for various applications in medicinal chemistry and pharmacology.

Antioxidant Properties

Research has indicated that compounds similar to tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine may exhibit significant antioxidant activity. A study on related oxazine compounds demonstrated their ability to scavenge free radicals effectively, with IC₅₀ values ranging from 4.74 μg/mL to 92.20 μg/mL when compared to ascorbic acid (IC₅₀ = 4.57 μg/mL) . This suggests that the compound could possess similar antioxidant capabilities.

Cytotoxicity Studies

Preliminary cytotoxicity studies of related oxazine derivatives have shown non-toxic behavior in non-cancerous cell lines up to concentrations of 250 μg/mL . Such findings are critical for evaluating the safety profile of the compound in potential therapeutic applications.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various oxazine derivatives, indicating that the introduction of electron-withdrawing groups enhances antioxidant activity . This insight can guide future modifications of tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine to optimize its biological effects.

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of oxazine compounds with biological targets. These studies provide valuable information on how structural variations can influence biological activity and help identify promising candidates for further development .

Summary Table of Biological Activities

Activity Value/Description
Antioxidant ActivityIC₅₀ values range from 4.74 μg/mL to 92.20 μg/mL
CytotoxicityNon-toxic up to 250 μg/mL in non-cancerous cells
Molecular Weight257.33 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point371.1 ± 27.0 °C

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Step 1: Start with Boc (tert-butyloxycarbonyl) protection of the amine group in the oxazine ring to prevent unwanted side reactions. This is common in oxazepane derivatives .
  • Step 2: Perform cyclization via nucleophilic substitution or ring-closing metathesis (RCM) to form the hexahydrocyclopenta[b]oxazine scaffold. Ensure anhydrous conditions and catalysts like Grubbs catalysts for RCM .
  • Step 3: Introduce the hydroxymethyl group via reductive amination or hydroxylation of a pre-functionalized intermediate. Monitor reaction progress using TLC or HPLC .
  • Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by LC-MS .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis: Use 1^1H and 13^13C NMR to confirm the oxazine ring structure and hydroxymethyl group. Key signals include:
    • 1^1H: δ 1.4–1.5 ppm (tert-butyl protons), δ 3.5–4.2 ppm (oxazine ring protons), δ 3.8–4.0 ppm (hydroxymethyl -CH2_2OH) .
    • 13^13C: δ 80–85 ppm (Boc carbonyl), δ 60–70 ppm (hydroxymethyl carbon) .
  • IR Spectroscopy: Look for peaks at ~1680 cm1^{-1} (C=O stretch of carbamate) and ~3400 cm1^{-1} (O-H stretch of hydroxymethyl) .
  • Mass Spectrometry: Confirm molecular weight using HRMS (ESI+) with expected [M+H]+^+ or [M+Na]+^+ ions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P304+P340 for inhalation risks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during cyclization steps?

Methodological Answer:

  • Hypothesis Testing: Vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE). For example, higher temperatures may favor RCM but risk Boc group degradation .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or over-oxidation). Adjust stoichiometry of reagents like DIPEA to suppress side reactions .
  • Kinetic Studies: Perform in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize reaction time .

Q. What mechanistic insights explain the stability of the hydroxymethyl group under acidic conditions?

Methodological Answer:

  • Computational Modeling: Use DFT calculations to assess the energy barrier for hydroxymethyl cleavage. The Boc group’s electron-withdrawing effect may stabilize adjacent bonds .
  • pH-Dependent Stability Tests: Conduct stability studies in buffered solutions (pH 1–7). Monitor degradation via HPLC and correlate with pKa values of the hydroxyl group .

Q. How to address discrepancies in spectral data for structural analogs of this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl oxazepane carboxylates) from peer-reviewed databases .
  • Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals for X-ray diffraction analysis .
  • Dynamic NMR: For flexible rings, use variable-temperature NMR to study conformational exchange and assign correct stereochemistry .

Safety and Compliance

Q. What are the environmental hazards associated with this compound’s disposal?

Methodological Answer:

  • Biodegradability: Perform OECD 301D testing to assess aerobic degradation. Hydroxymethyl groups may enhance biodegradability compared to non-polar analogs .
  • Waste Treatment: Neutralize acidic/basic residues before incineration at licensed facilities (follow P501 guidelines) .

Q. How to mitigate risks of unintended polymerization during storage?

Methodological Answer:

  • Inhibitor Addition: Add 0.1% hydroquinone or BHT to suppress radical polymerization of unsaturated intermediates .
  • Oxygen-Free Storage: Use Schlenk techniques or vacuum-sealed containers to limit oxidative side reactions .

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